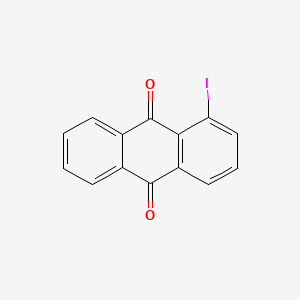

1-Iodo-9,10-anthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFDRTGKARBHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188402 | |

| Record name | 9,10-Anthracenedione, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3485-80-1 | |

| Record name | 9,10-Anthracenedione, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone, 1-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodoanthracene-9,10-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC72BJ8JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Iodo-9,10-anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-9,10-anthraquinone, a valuable intermediate in the development of novel therapeutic agents and functional materials. The document details the synthetic protocol, including a robust experimental procedure, and presents a thorough characterization of the target molecule through various analytical techniques.

Introduction

This compound is a halogenated derivative of the anthraquinone scaffold, a core structure found in numerous compounds with significant biological and chemical properties. The introduction of an iodine atom at the 1-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of derivatives for drug discovery and materials science applications. This guide outlines a reliable method for the preparation of this compound and provides key analytical data for its unambiguous identification and quality control.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, starting from the readily available 1-amino-9,10-anthraquinone. This classical and reliable method involves the diazotization of the primary amino group followed by displacement with an iodide ion.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

1-Amino-9,10-anthraquinone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-amino-9,10-anthraquinone to concentrated sulfuric acid. Stir the mixture until a homogenous solution is obtained.

-

To this solution, add a solution of sodium nitrite in a minimal amount of water dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at this temperature for an additional 1-2 hours to ensure complete formation of the diazonium salt.

-

Iodination: In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.

-

Work-up and Purification:

-

Filter the resulting precipitate and wash it thoroughly with water until the filtrate is neutral.

-

To remove unreacted iodine, wash the solid with a dilute solution of sodium thiosulfate.

-

Further wash the precipitate with water and then with a small amount of cold ethanol.

-

Dry the crude product in a desiccator.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and hexanes.

-

Logical Workflow of the Synthesis

The logical progression of the synthesis, from starting materials to the final purified product, is illustrated in the following diagram.

Caption: Logical workflow for the synthesis and characterization of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Analytical Technique | Parameter | Expected Value/Observation |

| Physical Appearance | State | Crystalline solid |

| Color | Yellow to orange | |

| Melting Point | Range | Specific to the pure compound |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons in the range of 7.5-8.5 ppm |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbons (~180 ppm), aromatic carbons (120-150 ppm), and carbon bearing iodine |

| FTIR | Wavenumber (cm⁻¹) | C=O stretching (~1670 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹) |

| Mass Spectrometry | m/z | Molecular ion peak corresponding to the exact mass of C₁₄H₇IO₂ |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to ensure product quality.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily a synthetic intermediate, its derivatives could potentially interact with various biological pathways. The following is a hypothetical signaling pathway diagram illustrating how an anthraquinone derivative might modulate a cellular process.

Caption: Hypothetical signaling pathway modulated by an anthraquinone derivative.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocol and characterization data will be a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating the development of novel compounds with tailored properties. Adherence to the described procedures and rigorous analytical characterization are crucial for obtaining high-quality material for subsequent research and development activities.

In-Depth Technical Guide: 1-Iodo-9,10-anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-9,10-anthraquinone is a halogenated derivative of anthraquinone, a polycyclic aromatic organic compound. Anthraquinones are a well-studied class of molecules with diverse applications, ranging from dyes and pigments to therapeutic agents. The introduction of an iodine atom at the 1-position of the anthraquinone scaffold can significantly alter its physicochemical properties and biological activity, making it a compound of interest for further investigation, particularly in the field of drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical Identity and Properties

A clear understanding of the fundamental chemical and physical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | 1-iodoanthracene-9,10-dione | [1] |

| CAS Number | 3485-80-1 | [1] |

| Molecular Formula | C₁₄H₇IO₂ | [1] |

| Molecular Weight | 334.11 g/mol | [1] |

| Appearance | Yellow solid (presumed based on anthraquinone) | |

| Solubility | Poorly soluble in water, soluble in hot organic solvents (inferred from anthraquinone) | [2] |

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical properties of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction, starting from the readily available 1-amino-9,10-anthraquinone. This method provides a reliable route to introduce the iodo-substituent at the desired position.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol details the conversion of 1-amino-9,10-anthraquinone to this compound.

Materials:

-

1-Amino-9,10-anthraquinone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Distilled Water

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Filter paper

-

Beakers, flasks, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Diazotization of 1-Amino-9,10-anthraquinone:

-

In a flask, dissolve a specific molar equivalent of 1-amino-9,10-anthraquinone in cold, concentrated sulfuric acid. This step should be performed in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (dissolved in a small amount of water) dropwise to the stirred mixture. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a water bath at 50-60 °C) for about an hour to ensure the complete decomposition of the diazonium salt and formation of the iodo-derivative.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water to remove any inorganic salts.

-

Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.

-

Alternatively, for higher purity, column chromatography on silica gel can be employed.

-

Dry the purified product under vacuum.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of anthraquinones is well-known for its diverse pharmacological effects, particularly as anticancer agents.[3][4] The mechanism of action for many anthraquinone derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.

One of the key signaling pathways implicated in the anticancer activity of some anthraquinone derivatives is the Reactive Oxygen Species (ROS)/c-Jun N-terminal Kinase (JNK) pathway .[5]

Hypothesized Signaling Pathway for Anthraquinone Derivatives:

Caption: Hypothesized ROS/JNK signaling pathway for anthraquinone-induced apoptosis.

Experimental Workflow for Biological Evaluation:

To investigate the potential anticancer effects of this compound, a structured experimental workflow is necessary.

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Conclusion

This compound presents itself as a compound with potential for further exploration in medicinal chemistry and drug development. Its synthesis from readily available starting materials is straightforward. Based on the known activities of related anthraquinone derivatives, it is hypothesized that this compound may exhibit anticancer properties, possibly through the induction of apoptosis via the ROS/JNK signaling pathway. The provided experimental protocols and workflows offer a foundational framework for researchers to synthesize and evaluate the biological effects of this compound, paving the way for the discovery of novel therapeutic agents. Further research is warranted to elucidate its specific mechanisms of action and to assess its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone - Wikipedia [en.wikipedia.org]

- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectral data of 1-Iodo-9,10-anthraquinone (1H NMR, 13C NMR, IR, Mass Spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Iodo-9,10-anthraquinone. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral characteristics based on the known properties of the anthraquinone core and iodo-substituents. It also includes standardized experimental protocols for acquiring such data and a generalized workflow for spectral analysis.

Introduction

This compound is a halogenated derivative of anthraquinone. The anthraquinone core is a fundamental structure in many dyes, pigments, and pharmaceuticals. The addition of an iodine atom to the anthraquinone skeleton is expected to significantly influence its electronic properties, reactivity, and biological activity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, providing insights into its molecular structure and purity. This guide covers the key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Note: The proton chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl groups and the iodine atom, as well as by anisotropic effects of the aromatic rings.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: The carbon spectrum will show signals for the carbonyl carbons, the carbon bearing the iodine (at a characteristic upfield shift compared to unsubstituted carbons), and the other aromatic carbons. PubChem CID 100642 indicates the existence of a ¹³C NMR spectrum for this compound, though the specific data is not publicly accessible.[1]

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Note: The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the quinone system, as well as bands corresponding to the C=C stretching of the aromatic rings and the C-I stretching vibration.

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| Data not available |

Note: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of iodine and carbon monoxide moieties.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. Other soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectral analysis of this compound is essential for its definitive identification and for understanding its chemical and physical properties. While publicly available experimental data is currently scarce, this guide provides a framework for the expected spectral features and the methodologies to obtain them. For researchers and professionals in drug development, obtaining and interpreting this data is a critical step in the journey from compound synthesis to potential application.

References

Solubility Profile of 1-Iodo-9,10-anthraquinone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-Iodo-9,10-anthraquinone in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to a lack of specific quantitative data in publicly available literature, this document outlines the expected solubility based on the known properties of the parent molecule, 9,10-anthraquinone, and the influence of the iodo-substituent. Furthermore, it details a standardized experimental protocol for determining the precise solubility of this compound.

Predicted Solubility of this compound

Anthraquinone, the parent compound, is a crystalline solid that is poorly soluble in water but demonstrates solubility in some organic solvents. The introduction of a halogen atom, such as iodine, onto the anthraquinone core is expected to influence its solubility profile. The large and polarizable nature of the iodine atom may lead to stronger intermolecular interactions, potentially affecting how the molecule dissolves in various solvents.

It is anticipated that this compound will exhibit low solubility in polar protic solvents like ethanol and methanol, similar to the parent compound. Increased solubility is expected in aprotic and nonpolar organic solvents. The following table provides a qualitative prediction of solubility.

| Solvent Classification | Common Organic Solvents | Predicted Solubility of this compound |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Higher |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate |

| Ketones | Acetone | Low to Moderate |

| Alcohols | Methanol, Ethanol | Low |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

-

Equilibration: The mixture is agitated, for instance, by shaking or stirring, in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached and the solvent is fully saturated with the solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to permit the undissolved solid to settle. To ensure the complete removal of solid particles, the supernatant is then filtered through a microporous membrane filter (e.g., 0.45 µm).

-

Quantification: A precise volume of the clear, saturated filtrate is carefully collected and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

This experimental workflow is visualized in the following diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Logical Relationship in Solubility Prediction

The prediction of the solubility of this compound is based on a logical progression from the known properties of the parent compound and the chemical nature of the substituent. This relationship can be visualized as follows:

Caption: Basis for Predicting Solubility.

Unveiling the Solid-State Architecture of 1-Iodo-9,10-anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and crystal packing of 1-Iodo-9,10-anthraquinone, a halogenated derivative of the versatile anthraquinone core. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its physicochemical properties, guiding the development of novel materials, and informing the design of new therapeutic agents. This document summarizes key structural data, details relevant experimental methodologies, and visualizes the molecular and supramolecular features of this compound.

Molecular Structure and Intramolecular Geometry

The molecular structure of this compound is characterized by a planar anthraquinone scaffold with an iodine atom substituted at the C1 position. This substitution induces notable intramolecular interactions that influence the overall conformation. X-ray diffraction studies have revealed a significant interaction between the iodine atom and the adjacent carbonyl oxygen at the C9 position.[1]

Table 1: Key Intramolecular Distances and Torsion Angles for this compound

| Parameter | Value |

| O(9)···I(1) Internuclear Distance | 3.12 Å[1] |

| C(9)=O(9)···I(1)-C(1) Torsion Angle | 3.11°[1] |

This short contact distance, which is less than the sum of the van der Waals radii of oxygen and iodine, and the small torsion angle are indicative of a stabilizing intramolecular halogen bond-like interaction.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystalline state is governed by a combination of intermolecular forces. Of particular importance are the interactions involving the iodine substituent, which can act as a halogen bond donor. While full crystallographic data, including unit cell parameters and space group, are not publicly available, key intermolecular contact distances have been reported.

Table 2: Intermolecular Distances in the Crystal Structure of this compound

| Interaction Type | Distance |

| I···I Separation | 3.81 Å - 3.85 Å[1] |

These iodine-iodine distances are shorter than the sum of their van der Waals radii (approximately 3.96 Å), suggesting the presence of significant halogen bonding interactions that play a crucial role in the crystal packing. These interactions, along with potential π-π stacking of the aromatic anthraquinone cores, are expected to be the primary drivers of the supramolecular assembly.

Caption: Diagram of the intermolecular I···I interaction.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 9,10-anthraquinone. The following is a generalized procedure based on common organic synthesis techniques for halogenation of aromatic compounds.

Materials:

-

9,10-Anthraquinone

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Sodium thiosulfate solution

-

Distilled water

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-anthraquinone in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Addition of Reagents: To the stirred solution, add iodine and a suitable oxidizing agent, such as periodic acid, in portions. The oxidizing agent is necessary to generate the electrophilic iodine species required for the substitution reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any remaining acid. Subsequently, wash with a dilute sodium thiosulfate solution to remove any unreacted iodine, followed by another wash with distilled water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure crystals of this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Collect the diffraction data at a controlled temperature, typically low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, and then refine the atomic positions and displacement parameters using full-matrix least-squares on F².

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Caption: Workflow for synthesis and structural analysis.

References

The Carbon-Iodine Bond in 1-Iodo-9,10-anthraquinone: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The 1-iodo-9,10-anthraquinone scaffold is a valuable building block in medicinal chemistry and materials science. The carbon-iodine (C-I) bond at the 1-position is the key to its synthetic utility, offering a reactive site for the introduction of diverse functionalities through cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity and stability of this pivotal bond, with a focus on its application in the synthesis of novel anthraquinone derivatives.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the diazotization of 1-amino-9,10-anthraquinone, followed by a Sandmeyer-type reaction with potassium iodide.[1]

Experimental Protocol: Diazotization-Iodination

-

Diazotization: 1-Amino-9,10-anthraquinone is suspended in an acidic medium, typically a mixture of concentrated sulfuric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Iodination: The resulting diazonium salt solution is slowly added to a solution of potassium iodide in water. The diazonium group is replaced by iodine, leading to the precipitation of this compound.

-

Work-up: The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent such as glacial acetic acid or toluene to yield the final product.

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is the most labile of the carbon-halogen bonds, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the 1-position of the anthraquinone core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high yields.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds. While specific studies on this compound are limited, the reaction of the closely related 1-hydroxy-4-iodo-9,10-anthraquinone with arylboronic acids has been used as a model to optimize reaction conditions, indicating the feasibility and efficiency of this transformation.[2]

A study on a similar iodo-anthraquinone derivative provides a reliable experimental protocol.

-

Materials:

-

1-Iodo-anthraquinone derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Toluene/Ethanol/Water (4:1:1)

-

-

Procedure:

-

To a reaction vessel, add the 1-iodo-anthraquinone derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

-

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-90 | High |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | Good to High |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Iodo-anthraquinone Derivatives.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-anthraquinone derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Stability of the Carbon-Iodine Bond

The stability of the C-I bond in this compound is a critical factor in its handling, storage, and reaction specificity.

Bond Dissociation Energy

While the specific bond dissociation energy (BDE) for the C-I bond in this compound has not been experimentally determined, a good approximation can be made from the BDE of similar aryl iodides. The C-I bond is the weakest among the carbon-halogen bonds.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

Table 2: Average Bond Dissociation Energies for Carbon-Halogen Bonds in Aromatic Compounds.

The relatively low BDE of the C-I bond accounts for its high reactivity in cross-coupling reactions, as the initial oxidative addition step to the palladium catalyst is facilitated.

Photochemical Stability

Aromatic iodides are known to be sensitive to light, and the C-I bond can undergo homolytic cleavage upon irradiation with UV light to form an aryl radical and an iodine radical.[3] This photosensitivity necessitates that this compound be stored in the dark and that reactions involving this compound are protected from light to prevent the formation of unwanted byproducts. The anthraquinone core itself is a chromophore and can absorb light, potentially facilitating the cleavage of the C-I bond.

Visualizations

References

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 1-Iodo-9,10-anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the associated energy gap, of 1-Iodo-9,10-anthraquinone. Given the limited direct experimental data available for this specific derivative, this document outlines a robust, integrated experimental and computational approach to fully characterize its electronic structure. Understanding these fundamental properties is crucial for applications in molecular electronics, photocatalysis, and rational drug design.

Introduction to the Electronic Structure of Anthraquinones

9,10-anthraquinone and its derivatives are a class of aromatic organic compounds that have garnered significant interest due to their rich redox chemistry and diverse applications, including in dye synthesis, papermaking, and as scaffolds for therapeutic agents.[1] The electronic properties of these molecules are governed by their extended π-conjugated system. The HOMO and LUMO energy levels are critical parameters that dictate their electron-donating and -accepting capabilities, respectively. The HOMO-LUMO gap, in turn, is a key indicator of molecular stability, reactivity, and the energy required for electronic excitation.

Substitution on the anthraquinone core can significantly modulate these electronic properties. An iodine substituent at the 1-position is expected to influence the electronic structure through both inductive and steric effects. X-ray diffraction studies on similar structures have shown the potential for intramolecular interactions between the iodine atom and the adjacent carbonyl group, which could further alter the electronic landscape.[2]

Experimental Determination of Electronic Properties

A combination of electrochemical and spectroscopic techniques is employed to experimentally determine the HOMO and LUMO energy levels.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. For 9,10-anthraquinone and its derivatives, two successive, reversible one-electron reduction processes are typically observed.[3] By measuring the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using the following empirical equations:

-

EHOMO = - (Eoxonset - E1/2 (Fc/Fc+) + 4.8) eV

-

ELUMO = - (Eredonset - E1/2 (Fc/Fc+) + 4.8) eV

Where E1/2 (Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Table 1: Hypothetical Electrochemical Data for this compound

| Parameter | Value |

| Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+ | Value to be determined |

| Onset Reduction Potential (Eredonset) vs. Fc/Fc+ | Value to be determined |

| Estimated HOMO Energy | Calculated value |

| Estimated LUMO Energy | Calculated value |

| Electrochemical HOMO-LUMO Gap | Calculated value |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to calculate the optical HOMO-LUMO gap using the equation:

-

Egapoptical = 1240 / λonset (nm) eV

Table 2: Hypothetical Spectroscopic Data for this compound

| Parameter | Value |

| Wavelength of Absorption Onset (λonset) | Value to be determined |

| Optical HOMO-LUMO Gap (Egapoptical) | Calculated value |

Computational Investigation of Electronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure of molecules.[4][5] These methods can provide detailed information about the energies and spatial distributions of the HOMO and LUMO, as well as predict other electronic properties.

For this compound, DFT calculations would be performed to:

-

Optimize the ground-state molecular geometry.

-

Calculate the HOMO and LUMO energy levels.

-

Determine the theoretical HOMO-LUMO gap.

-

Visualize the electron density distribution of the frontier molecular orbitals.

Table 3: Hypothetical Computational Data for this compound

| Parameter | Value |

| Calculated HOMO Energy | Value from DFT |

| Calculated LUMO Energy | Value from DFT |

| Calculated HOMO-LUMO Gap | Value from DFT |

Detailed Methodologies

Experimental Protocols

Cyclic Voltammetry Workflow

Caption: Workflow for the experimental determination of HOMO and LUMO energies using cyclic voltammetry.

UV-Vis Spectroscopy Workflow

Caption: Workflow for the experimental determination of the optical HOMO-LUMO gap using UV-Vis spectroscopy.

Computational Methodology

DFT Calculation Workflow

Caption: Workflow for the computational determination of electronic properties using Density Functional Theory.

Conclusion

The comprehensive characterization of the electronic properties of this compound, particularly its HOMO and LUMO energy levels and the HOMO-LUMO gap, is essential for its potential applications. The integrated approach presented in this guide, combining cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, provides a robust framework for obtaining reliable and detailed insights into the electronic structure of this molecule. The data generated from these studies will be invaluable for researchers and scientists in the fields of materials science and drug development, enabling the rational design of novel materials and therapeutic agents with tailored electronic properties.

References

- 1. Anthraquinone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Abstract: Electrochemical Studies of 9,10-Anthraquinone in Adiponitrile (2014 ECS and SMEQ Joint International Meeting (October 5-9, 2014)) [ecs.confex.com]

- 4. Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Synthesis of Novel 1-Iodo-9,10-anthraquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-9,10-anthraquinone and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic methodologies, presents quantitative data for key reactions, and outlines the biological relevance of this class of molecules, with a particular focus on their role as signaling pathway modulators.

Introduction

The 9,10-anthraquinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of an iodine atom at the 1-position of the anthraquinone core provides a versatile synthetic handle for the construction of novel derivatives through various cross-coupling reactions. This guide will focus on the preparation of the key this compound intermediate and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 1-amino-9,10-anthraquinone.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the diazotization of 1-amino-9,10-anthraquinone followed by iodination.

Materials:

-

1-amino-9,10-anthraquinone

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Distilled water

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 1-amino-9,10-anthraquinone to concentrated sulfuric acid. Maintain the temperature below 20°C. Once the amine is completely dissolved, cool the solution to 0-5°C.

-

Prepare a solution of sodium nitrite in concentrated sulfuric acid. Add this solution dropwise to the cooled solution of 1-amino-9,10-anthraquinone, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete formation of the diazonium salt.

-

Iodination: In a separate, larger beaker, prepare a solution of potassium iodide in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form. Nitrogen gas will be evolved during this step.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up and Purification: Filter the crude this compound precipitate and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or toluene, to yield the pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Synthesis of this compound Derivatives

The iodine atom in this compound serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 1-position of the anthraquinone core and various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound derivative (e.g., 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, DMF, aqueous DME)

Procedure:

-

In a reaction vessel, combine the this compound derivative, the arylboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Other Cross-Coupling Reactions

The this compound scaffold can also participate in other important cross-coupling reactions:

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of arylethynylanthraquinones.[1]

Data Presentation: Yields of Coupling Reactions

The following table summarizes representative yields for the synthesis of this compound derivatives.

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Yield (%) |

| 1-amino-9,10-anthraquinone | KI | Sandmeyer | H₂SO₄, NaNO₂ | 65-90 |

| 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 70-95 |

| 1-iodo-4-nitrobenzene (model for iodoarenes) | Phenylacetylene | Sonogashira | Pd(OAc)₂, CuI, Dabco, air | >95 |

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known to interact with various biological targets. A significant area of research is their ability to modulate signaling pathways implicated in diseases such as cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers. Certain anthraquinone derivatives have been identified as potent inhibitors of this pathway.[3]

Mechanism of Wnt/β-catenin Signaling and its Inhibition:

In the "off" state (absence of a Wnt ligand), a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] This keeps cytoplasmic β-catenin levels low.

In the "on" state (Wnt ligand binds to its receptor Frizzled and co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation and survival.[1]

Certain small molecule inhibitors, including some anthraquinone derivatives, can disrupt this pathway, often by interfering with the interaction between β-catenin and its co-activators, such as BCL9.[3]

References

A Technical Guide to the Synthesis of Substituted Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted anthraquinones, a class of compounds with significant applications in the pharmaceutical, dye, and materials science industries. This document details classical and modern synthetic methodologies, presenting quantitative data in structured tables for comparative analysis, and offering detailed experimental protocols for key reactions. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical transformations.

Introduction

Anthraquinones are a large and important class of aromatic compounds based on the 9,10-anthraquinone core. Their rigid, planar structure and ability to be readily functionalized at various positions have led to their widespread use as dyes and pigments. In the realm of medicine, substituted anthraquinones exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and laxative properties. The therapeutic potential of these compounds has spurred significant research into efficient and versatile synthetic methods to access a diverse range of derivatives for drug discovery and development programs.

This guide will focus on the most common and effective methods for the synthesis of substituted anthraquinones, including:

-

Friedel-Crafts Acylation: A classical and widely used method for the construction of the anthraquinone nucleus.

-

Diels-Alder Reaction: A powerful cycloaddition strategy for the formation of the central ring system.

-

Ullmann Condensation: A key reaction for the introduction of amino functionalities.

-

Modern Catalytic Methods: Including palladium-catalyzed couplings and microwave-assisted syntheses, which offer improved efficiency and milder reaction conditions.

Classical Synthetic Methodologies

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis. This reaction typically involves the condensation of a phthalic anhydride derivative with a substituted benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The resulting o-benzoylbenzoic acid intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the anthraquinone core.[1][2]

A greener alternative to traditional Lewis acids involves the use of alum (KAl(SO₄)₂·12H₂O) in an aqueous medium, which can provide good to excellent yields for a variety of substituted benzenes.[3]

Logical Relationship of the Friedel-Crafts Acylation Pathway

Caption: General workflow of the two-step Friedel-Crafts synthesis of substituted anthraquinones.

Experimental Protocol: Synthesis of 2-Ethylanthraquinone via Friedel-Crafts Acylation [4]

-

Acylation: Phthalic anhydride is dispersed in ethylbenzene (5-20 parts by weight relative to phthalic anhydride). Aluminum chloride (1.7-2.0 parts by weight relative to phthalic anhydride) is added to the dispersion at a temperature between 0-40 °C. The reaction mixture is stirred to allow the acylation of ethylbenzene by phthalic anhydride to form 2-(4-ethylbenzoyl)benzoic acid.

-

Work-up and Isolation of the Intermediate: The reaction mixture is quenched with water/acid. The ethylbenzene layer is separated, and the 2-(4-ethylbenzoyl)benzoic acid can be isolated by removal of the excess ethylbenzene. For higher purity, the intermediate can be extracted into an aqueous alkaline solution, followed by acidification to precipitate the product, which is then filtered, washed, and dried.

-

Cyclization: The crude or purified 2-(4-ethylbenzoyl)benzoic acid is treated with 2-30% fuming sulfuric acid (2-10 parts by weight relative to the benzoic acid derivative) to induce intramolecular cyclization.

-

Final Product Isolation: The reaction mixture is poured into water to precipitate the crude 2-ethylanthraquinone, which is then filtered, washed, and can be further purified by methods such as vacuum distillation.

Table 1: Yields of Substituted Anthraquinones via Friedel-Crafts Acylation with Alum in Water [3]

| Entry | Substituted Benzene | Product | Time (h) | Yield (%) |

| 1 | Toluene | 2-Methylanthraquinone | 5 | 92 |

| 2 | Ethylbenzene | 2-Ethylanthraquinone | 5 | 90 |

| 3 | Isopropylbenzene | 2-Isopropylanthraquinone | 6 | 85 |

| 4 | Anisole | 2-Methoxyanthraquinone | 4 | 96 |

| 5 | Chlorobenzene | 2-Chloroanthraquinone | 8 | 75 |

| 6 | Bromobenzene | 2-Bromoanthraquinone | 8 | 72 |

| 7 | Nitrobenzene | 2-Nitroanthraquinone | 12 | 70 |

Reaction conditions: Phthalic anhydride (1 mmol), substituted benzene (1.1 mmol), alum (25 mol%), water (5 mL), ambient temperature.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and convergent route to the anthraquinone skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a suitably substituted 1,4-naphthoquinone (dienophile) with a 1,3-diene. The resulting tetrahydroanthraquinone or hydroanthraquinone adduct can then be aromatized to the corresponding anthraquinone.[5][6][7] This method is particularly versatile for accessing highly substituted and complex anthraquinone derivatives.[5][8]

Experimental Workflow for Diels-Alder Synthesis of Substituted Anthraquinones

Caption: A simplified workflow for the synthesis of anthraquinones via a Diels-Alder reaction followed by aromatization.

Experimental Protocol: General Procedure for the Diels–Alder Reaction to Functionalized Hydroanthraquinones [5]

-

Reaction Setup: In a crimp vial under an argon atmosphere, the 2-substituted 1,4-naphthoquinone (1.00 equivalent) is dissolved in dry dichloromethane.

-

Addition of Diene: The desired 1,3-diene (3.00–5.00 equivalents) is added to the solution.

-

Reaction: The reaction mixture is stirred at 40°C until the consumption of the naphthoquinone is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the hydroanthraquinone product.

-

Aromatization (General Consideration): The resulting hydroanthraquinone or tetrahydroanthraquinone adduct can be aromatized to the corresponding anthraquinone through various methods, such as air oxidation, often facilitated by a base, or by using oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The specific conditions for aromatization depend on the nature of the substituents on the adduct.

Table 2: Examples of Diels-Alder Reactions for the Synthesis of Hydroanthraquinone Precursors [5]

| Entry | Naphthoquinone Dienophile | Diene | Product(s) | Yield (%) |

| 1 | 2-Iodo-1,4-naphthoquinone | Isoprene | Mixture of regioisomers | 78 |

| 2 | 2-Bromo-1,4-naphthoquinone | Isoprene | Mixture of regioisomers | 85 |

| 3 | 2-Bromo-1,4-naphthoquinone | 2,3-Dimethyl-1,3-butadiene | 2-Bromo-6,7-dimethyl-4a,9a-dihydroanthracene-9,10-dione | 92 |

| 4 | N-acetyl-2-amino-1,4-naphthoquinone | 2,3-Dimethyl-1,3-butadiene | N-(6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | 75 |

Ullmann Condensation

The Ullmann condensation is a classical and highly valuable method for the synthesis of amino-substituted anthraquinones. This reaction involves the copper-catalyzed coupling of an aryl halide (typically a bromo- or chloroanthraquinone) with an amine. Modern variations of this reaction often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1][7]

Experimental Protocol: Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling of Bromaminic Acid with Amines [1][7]

-

Reactant Preparation: In a microwave process vial, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), the desired alkyl- or aryl-amine, phosphate buffer (pH 6-7), and a catalytic amount of elemental copper (Cu⁰) are combined.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (typically 2-30 minutes).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve extraction and subsequent purification by column chromatography to isolate the desired aminoanthraquinone derivative.

Modern Synthetic Methodologies

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for the preparation of substituted anthraquinones. These modern approaches often rely on transition metal catalysis and innovative reaction conditions.

Palladium-Catalyzed Acylation

Palladium catalysis has emerged as a powerful tool for the synthesis of functionalized anthraquinones. One notable strategy involves a one-pot, dual acylation process. This method utilizes a palladium-catalyzed intermolecular direct acylation of an aryl halide with an aldehyde, followed by an intramolecular Friedel-Crafts acylation to construct the anthraquinone core. This approach avoids the use of toxic carbon monoxide gas and proceeds with high efficiency.[9]

Conceptual Pathway for Palladium-Catalyzed Dual Acylation

Caption: A one-pot relay process for anthraquinone synthesis via palladium-catalyzed acylation.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly adopted as a non-conventional energy source to accelerate organic reactions. In the context of anthraquinone synthesis, microwave-assisted methods have been successfully applied to Friedel-Crafts acylations and Ullmann condensations.[1][7][10][11] The key advantages of microwave synthesis include significantly reduced reaction times, often higher yields, and the possibility of conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry.[10][11]

Experimental Protocol: Microwave-Induced Solvent-Free Synthesis of Alizarin [10]

-

Reactant Mixture: Phthalic anhydride and catechol are placed in a suitable vessel.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added.

-

Microwave Irradiation: The mixture is irradiated in a domestic microwave oven at a low power setting.

-

Product Formation and Isolation: The reaction proceeds via a condensation mechanism with the removal of a water molecule. The resulting solid product is then recrystallized from a suitable solvent (e.g., alcohol) to yield purified alizarin.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted anthraquinone depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Table 3: General Comparison of Anthraquinone Synthetic Methods

| Method | Advantages | Disadvantages | Typical Substituents |

| Friedel-Crafts Acylation | Readily available starting materials; well-established and scalable. | Harsh reaction conditions (strong acids); potential for substituent migration; generation of acidic waste.[1] | Alkyl, aryl, halo, alkoxy. |

| Diels-Alder Reaction | High convergency and stereocontrol; access to complex substitution patterns. | Requires synthesis of specific dienes and dienophiles; aromatization step needed. | A wide variety of substituents can be introduced on both the diene and dienophile. |

| Ullmann Condensation | Direct method for introducing amino groups. | Often requires high temperatures; copper catalyst can be difficult to remove. | Amino, substituted amino. |

| Modern Catalytic Methods | Milder reaction conditions; higher yields and selectivity; often more environmentally friendly. | Catalysts can be expensive and sensitive; may require specialized equipment (e.g., microwave reactor). | A broad range of functional groups can be tolerated. |

Conclusion

The synthesis of substituted anthraquinones is a rich and evolving field of research. While classical methods such as Friedel-Crafts acylation and Diels-Alder reactions remain highly relevant and widely practiced, modern catalytic approaches are offering increasingly efficient, selective, and sustainable alternatives. For researchers, scientists, and drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for the successful design and preparation of novel anthraquinone derivatives with desired properties for a wide range of applications. This guide provides a foundational overview of the key synthetic routes, offering both the theoretical basis and practical experimental details to aid in the advancement of research in this important area of chemistry.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JPH07118195A - 2-ethylanthraquinone and its production - Google Patents [patents.google.com]

- 5. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts [scirp.org]

- 8. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Route to 1-Iodo-9,10-anthraquinone from 1-aminoanthraquinone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 1-Iodo-9,10-anthraquinone, a valuable intermediate in the development of novel therapeutic agents and functional materials. The protocol outlines a two-step, one-pot synthesis starting from 1-aminoanthraquinone via a diazotization reaction, followed by a Sandmeyer-type iodination.

Introduction

Anthraquinone and its derivatives are a core scaffold in a multitude of natural products and synthetic compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a halogen, such as iodine, at the 1-position of the anthraquinone nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecules and potential drug candidates. The following protocol details a reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Purity (typical) | Yield (typical) |

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 245-248 | Reddish-brown powder | >98% | - |

| This compound | C₁₄H₇IO₂ | 334.11 | 204-206 | Orange-yellow solid | >95% | 60-75% |

Experimental Protocol

This protocol is based on established methods for the diazotization of aromatic amines and subsequent Sandmeyer-type iodination.[1][2]

Materials and Reagents:

-

1-aminoanthraquinone

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with a stirring bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization of 1-aminoanthraquinone: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1-aminoanthraquinone (e.g., 5.0 g, 22.4 mmol). b. Carefully add concentrated sulfuric acid (50 mL) portion-wise while stirring. The mixture may warm up. c. Cool the resulting solution to 0-5 °C using an ice bath. d. In a separate beaker, dissolve sodium nitrite (1.62 g, 23.5 mmol) in concentrated sulfuric acid (25 mL) at a temperature not exceeding 20 °C. e. Add the sodium nitrite solution dropwise to the stirred 1-aminoanthraquinone solution, maintaining the temperature between 0 and 5 °C. f. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure complete formation of the diazonium salt.

-

Iodination of the Diazonium Salt: a. In a separate 500 mL beaker, dissolve potassium iodide (7.44 g, 44.8 mmol) in deionized water (100 mL) and cool the solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. d. Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

-

Work-up and Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel and wash it with deionized water. b. To remove any unreacted iodine, wash the solid with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless. c. Wash the product again with deionized water and then with a small amount of cold ethanol. d. Dry the crude product in a desiccator or a vacuum oven at 60 °C. e. For further purification, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and hexanes.

Visualizations

Reaction Pathway

Caption: Synthetic pathway from 1-aminoanthraquinone to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Iodo-9,10-anthraquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-Iodo-9,10-anthraquinone as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds. Anthraquinone derivatives are of significant interest in medicinal chemistry and materials science, and the functionalization of the anthraquinone core at the 1-position via Suzuki coupling opens up avenues for creating novel molecular architectures.

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, this document provides a robust, general protocol derived from established methods for the Suzuki coupling of iodoarenes. This protocol serves as an excellent starting point for reaction optimization.

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound with an arylboronic acid proceeds as follows:

Where Ar represents a substituted or unsubstituted aryl or heteroaryl group.

Comparative Overview of Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling reaction. The following table summarizes various conditions reported in the literature for the coupling of aryl halides, providing a useful reference for optimizing the reaction of this compound.

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ (0.5) | - | Water-Ethanol Blend (WEB) | Room Temp. | Ligand-free conditions.[1] |

| Pd(PPh₃)₄ (5) | Cs₂CO₃ (1.5) | DMF | 100 | Common for a wide range of substrates. |

| PdCl₂(dppf)·DCM (5) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 60 | Effective for heteroaryl couplings. |

| Pd(OAc)₂ (0.01) with P(t-Bu)₂Me | KOt-Bu | tert-amyl alcohol | Room Temp. | For coupling with unactivated alkyl bromides, but demonstrates mild conditions.[2] |

| Na₂PdCl₄ (20) with sSPhos (40) | K₂CO₃ | H₂O:ACN (4:1) | 37 | DNA-compatible conditions, highlighting mildness.[3] |

Experimental Protocol: A General Procedure

This protocol is a representative procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Note: Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest yield and purity for a specific arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, or a mixture such as Toluene/Ethanol)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup:

-

To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

The vessel is then sealed with a septum.

-

-

Inert Atmosphere:

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Add the degassed solvent (e.g., a 4:1 mixture of Toluene and Ethanol, 10 mL) to the reaction mixture via syringe.

-

-

Reaction:

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature will depend on the solvent and substrates used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-aryl-9,10-anthraquinone product.

-

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle